molecular formula C19H21NO2S B11492827 7-[4-(cyclohexyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[4-(cyclohexyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11492827
M. Wt: 327.4 g/mol
InChI Key: JDVHEMDPMQVFPT-UHFFFAOYSA-N
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Description

7-[4-(Cyclohexyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Cyclohexyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienopyridine derivative with a cyclohexyloxy-substituted phenyl compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Cyclohexyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The phenyl and thienopyridine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

7-[4-(Cyclohexyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 7-[4-(Cyclohexyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar core structures but different substituents.

    Cyclohexyloxy-Substituted Phenyl Compounds: Compounds with similar substituents but different core structures.

Uniqueness

7-[4-(Cyclohexyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to the combination of its thienopyridine core and cyclohexyloxy-phenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

7-(4-cyclohexyloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C19H21NO2S/c21-18-12-16(19-17(20-18)10-11-23-19)13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h6-11,14,16H,1-5,12H2,(H,20,21)

InChI Key

JDVHEMDPMQVFPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

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